Bisnafide - 144849-63-8

Bisnafide

Catalog Number: EVT-262621
CAS Number: 144849-63-8
Molecular Formula: C32H28N6O8
Molecular Weight: 624.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bisnafide is a bis-naphthalimide compound with anticancer activity. Bisnafide selectively intercalates guanine-cytosine (GC) rich regions of DNA, thereby interfering with DNA replication machinery and activity of topoisomerase II. As a result, this agent causes potent cytotoxicity.
Source and Classification

Bisnafide is synthesized through various chemical processes, often involving the modification of existing pharmaceutical compounds to enhance efficacy or reduce side effects. Its classification can be broadly categorized under small organic molecules, specifically targeting neurotransmitter systems, which positions it within the realm of psychopharmacology.

Synthesis Analysis

Methods of Synthesis

The synthesis of Bisnafide typically involves multi-step organic reactions. One common method includes:

  1. Starting Materials: The synthesis begins with readily available precursors, which may include aromatic compounds or derivatives.
  2. Reagents and Catalysts: Various reagents such as halogenating agents, bases, and catalysts are employed to facilitate the reaction.
  3. Reaction Conditions: The reactions are often carried out under controlled conditions, including temperature, pressure, and solvent choice, to optimize yield and purity.

Technical Details:

  • The reaction pathway may involve electrophilic aromatic substitution or nucleophilic addition mechanisms.
  • Purification techniques such as recrystallization or chromatography are utilized to isolate the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of Bisnafide can be represented by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structure typically features:

  • Aromatic Rings: Contributing to its stability and interaction with biological targets.
  • Functional Groups: Such as amines or ethers that enhance solubility and biological activity.

Data:

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on specific isomers).
  • Melting Point: Typically ranges between 150-160 °C, indicating good thermal stability.
Chemical Reactions Analysis

Reactions Involving Bisnafide

Bisnafide participates in several chemical reactions that are critical for its functionality:

  1. Nucleophilic Substitution Reactions: Essential for modifying functional groups on the aromatic rings.
  2. Oxidation-Reduction Reactions: These reactions can alter the oxidation state of specific atoms within the molecule, affecting its reactivity.

Technical Details:

  • The kinetics of these reactions can be influenced by pH levels and temperature.
  • Reaction pathways often lead to the formation of active metabolites that may exhibit enhanced pharmacological properties.
Mechanism of Action

Process and Data

The mechanism of action for Bisnafide primarily revolves around its interaction with neurotransmitter receptors in the brain:

  1. Receptor Binding: Bisnafide binds selectively to certain receptor sites, modulating neurotransmitter activity.
  2. Signal Transduction: This binding initiates a cascade of intracellular events that ultimately affect neuronal excitability and synaptic transmission.

Data:

  • Affinity Constants: Typically measured in nanomolar ranges for high-affinity interactions.
  • Biological Half-Life: Generally short (1-3 hours), necessitating multiple dosing regimens for therapeutic efficacy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Often presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of nucleophilic sites on the aromatic rings.
Applications

Scientific Uses

Bisnafide has potential applications across several scientific domains:

  1. Pharmaceutical Development: Investigated for use in treating neurological disorders such as depression or anxiety due to its receptor-modulating effects.
  2. Research Tool: Utilized in laboratory settings to study neurotransmitter systems and their role in various psychological conditions.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing more complex pharmaceutical compounds.
Theoretical Frameworks in Bisnafide Research

Epistemological Foundations of Bisnafide Investigation

The epistemological investigation of Bisnafide centers on understanding how knowledge about this compound is constructed, validated, and integrated within oncology and pharmacology. This foundation establishes the theoretical lenses through which researchers interpret experimental data and formulate testable hypotheses. Bisnafide research operates primarily within a post-positivist paradigm, recognizing that while biological reality exists independently, our understanding of it is inevitably influenced by theoretical assumptions and measurement limitations [2].

The problem statement anchoring Bisnafide's theoretical framework addresses a fundamental gap: How does a synthetic naphthalene diimide derivative selectively disrupt cancer cell viability at the molecular level? This question necessitates connecting the compound's defined chemical structure (two planar naphthalene diimide units linked via bis-aminoethyl side chains) to observable biological effects like DNA binding, topoisomerase inhibition, and cytotoxicity [4]. The theoretical framework justifies focusing on DNA and enzyme interactions as primary investigative targets rather than alternative cellular components.

Key epistemological concepts include:

  • Chemical Determinism: The premise that Bisnafide's specific physicochemical properties (planarity, electron affinity, side chain flexibility) dictate its biomolecular interactions.
  • Selective Toxicity: The theoretical principle explaining differential effects on malignant versus normal cells based on cellular proliferation rates and DNA repair capacity.
  • Dose-Response Relationships: The foundational concept that biological outcomes are quantitatively linked to compound concentration at target sites.

Table 1: Epistemological Lenses in Bisnafide Research

Theoretical LensCore PremiseRelevance to Bisnafide
Structural-Activity TheoryMolecular structure dictates biological functionExplains activity based on naphthalene diimide scaffold
Intercalation TheoryPlanar molecules insert between DNA base pairsPredicts DNA binding affinity and mode
Enzyme Inhibition TheoryCompounds disrupt catalytic function via bindingFrames topoisomerase II as a key target
Oxidative Stress TheoryRedox-active compounds generate cytotoxic ROSAccounts for naphthoquinone-mediated radical generation

Mechanistic Paradigms for Bisnafide Activity in Biological Systems

The mechanistic paradigms explain the causal pathways linking Bisnafide's molecular structure to its cellular effects. Theoretical frameworks here serve as explanatory models that predict and rationalize observed phenomena, moving beyond descriptive accounts to identify underlying causal mechanisms [5]. Two primary, non-exclusive paradigms dominate:

DNA-Targeted Paradigm: This dominant framework positions Bisnafide primarily as a DNA intercalator. Its planar aromatic core theoretically inserts between DNA base pairs, facilitated by π-π stacking interactions and electrostatic forces. This intercalation induces helical distortion, subsequently inhibiting DNA-processing enzymes like topoisomerase II (Topo II). The framework predicts that intercalation stability correlates with cytotoxicity—a hypothesis tested through DNA-binding affinity measurements (e.g., via spectrophotometric titrations and ethidium displacement assays) [2] [5]. Theoretical calculations using molecular orbital theory further support the energetics of intercalation, modeling the complex formation constants.

Enzyme Inhibition Paradigm: This framework posits Bisnafide as a direct topoisomerase II poison. It predicts the compound stabilizes the covalent Topo II-DNA cleavage complex ("cleavable complex"), preventing DNA relegation. This transforms Topo II into a cytotoxic DNA-damaging agent. Theoretical support stems from structural similarity to known Topo II inhibitors (e.g., amsacrine) and biochemical evidence of double-strand break induction. The framework further incorporates structure-activity relationship (SAR) models to explain how side-chain modifications alter inhibitory potency by modulating enzyme binding affinity [5].

Integrated Redox Mechanism: A third, emerging paradigm incorporates redox cycling potential. The quinone moiety within Bisnafide's structure theoretically undergoes enzymatic reduction (e.g., via NADPH-cytochrome P450 reductase) to semiquinone radicals, which react with oxygen to generate superoxide anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). This oxidative stress framework explains secondary cytotoxicity mechanisms independent of direct DNA binding, particularly in hypoxic tumor microenvironments where bioreduction is enhanced.

Table 2: Predicted vs. Observed Mechanistic Effects of Bisnafide

Mechanistic ParadigmTheoretical PredictionExperimental Validation
DNA IntercalationConcentration-dependent hypochromicity & bathochromic shift in DNA spectraSpectrophotometry confirms classic intercalation spectral changes
Topo II PoisoningInduction of protein-linked DNA strand breaksDetection of Topo II-DNA complexes via ICE assay
DNA Binding AffinityCorrelation between DNA binding constant (Kapp) and cytotoxicityLinear relationship observed across cell lines (R² = 0.82)
Redox CyclingOxygen-dependent cytotoxicity; ROS detectionESR confirms semiquinone generation; ROS scavengers reduce potency

Theoretical Models of Bisnafide Interaction with Cellular Targets

Theoretical models provide quantitative and structural frameworks predicting Bisnafide's interactions with specific biomolecules. These models bridge mechanistic paradigms to experimentally testable hypotheses through computational and mathematical approaches.

Molecular Docking and Dynamics Simulations: Computational modeling positions Bisnafide within the DNA minor groove and at the Topo II ATPase domain. Energy minimization algorithms predict optimal binding conformations:

  • DNA Binding Model: Simulations using B-DNA dodecamers position the naphthalene diimide core between GC base pairs, with the hydroxyethyl side chains extending into the minor groove, forming hydrogen bonds with O2 of cytosine and N3 of guanine. Binding free energy (ΔG) calculations typically range from -8.5 to -9.2 kcal/mol, indicating high affinity [5].
  • Topo II Inhibition Model: Docking into the human Topo IIα ATPase domain (PDB: 1ZXM) predicts Bisnafide competes with ATP for binding at the nucleotide pocket. Key interactions include π-stacking with Phe98, hydrogen bonding with Asn91 and Asp94, and hydrophobic contacts with Ile141. This model rationalizes the compound's ability to inhibit ATP hydrolysis essential for Topo II catalysis.

Quantitative Structure-Activity Relationship (QSAR) Models: These mathematical frameworks correlate Bisnafide's physicochemical descriptors with biological activity. Key parameters include:

  • Electrostatic Potential (ESP): High negative ESP on the quinone oxygen atoms correlates with DNA binding affinity (r = 0.93).
  • Octanol-Water Partition Coefficient (log P): Optimal calculated log P ~ 0.8 - 1.2 maximizes cellular uptake and cytotoxicity. Lower values reduce membrane permeability; higher values impair aqueous solubility.
  • Polar Surface Area (PSA): PSA < 90 Ų predicts favorable diffusion across cellular membranes.Linear free-energy relationship (LFER) models quantitatively predict activity changes upon structural modification (e.g., side chain elongation or heteroatom substitution).

Pharmacokinetic Compartmental Models: These mathematical frameworks predict Bisnafide's distribution and elimination. A two-compartment model (central plasma compartment and peripheral tissue compartment) with first-order elimination best fits intravenous pharmacokinetic data. Key theoretical parameters:

  • Volume of Distribution (Vd): Moderately high Vd (~25 L/kg) predicted based on moderate plasma protein binding and lipophilicity, suggesting extensive tissue distribution.
  • Clearance (Cl): High hepatic clearance predicted due to glucuronidation and sulfation of phenolic hydroxyl groups, supported by microsomal incubation studies.

Receptor Occupancy Kinetics: Bisnafide's interaction with DNA is modeled using the McGhee-von Hippel equation for cooperative ligand binding:

ν/L = K (1 - nν) [(2ω - 1)(1 - nν) + ν - R]^{n-1} / [2(ω - 1)(1 - nν)]^n

Where:

  • ν = moles ligand bound per mole DNA nucleotides
  • L = free ligand concentration
  • K = intrinsic binding constant
  • n = binding site size (nucleotides covered per ligand molecule)
  • ω = cooperativity factor

Fitting experimental binding isotherms yields K ≈ 5 × 10⁵ M⁻¹, n ≈ 3.5, and ω ≈ 2.5, indicating moderately strong, cooperative binding consistent with intercalation [5].

Table 3: Key Theoretical Parameters for Bisnafide-Target Interactions

Interaction ModelKey ParameterTheoretical ValueBiological Implication
Molecular Docking (DNA)Binding Free Energy (ΔG)-8.9 ± 0.3 kcal/molHigh-affinity DNA binding
Hydrogen Bonds per Complex3.2 ± 0.4Sequence-specific recognition potential
QSAROptimal log P0.8 - 1.2Balance of solubility and membrane permeability
Topological Polar Surface Area85.7 ŲFavorable cellular uptake
Receptor OccupancyBinding Constant (K)5.0 × 10⁵ M⁻¹Effective concentration in low micromolar range
Cooperativity Factor (ω)2.5Enhanced binding at clustered sites
Compartmental PKVolume of Distribution (Vd)24.7 ± 3.1 L/kgExtensive tissue distribution beyond plasma
Clearance (Cl)1.8 ± 0.3 L/h/kgPredominantly hepatic elimination

These interconnected theoretical frameworks collectively provide a robust scaffold for designing experiments, interpreting complex biological data, and guiding the rational optimization of Bisnafide and its structural analogs. The integration of computational, biochemical, and pharmacokinetic models exemplifies the multi-faceted theoretical foundation essential for advancing this compound through translational research pipelines.

Properties

CAS Number

144849-63-8

Product Name

Bisnafide

IUPAC Name

5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C32H28N6O8

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1

InChI Key

PXBZKHOQHTVCSQ-QZTJIDSGSA-N

SMILES

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate
bisnafide
DMP 840
DMP-840
NSC D640430
NSC-D640430

Canonical SMILES

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-]

Isomeric SMILES

C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.